molecular formula C26H18N3NaO3S B12678801 Sodium 5-(1-naphthylazo)-8-(phenylamino)naphthalenesulphonate CAS No. 83006-58-0

Sodium 5-(1-naphthylazo)-8-(phenylamino)naphthalenesulphonate

Cat. No.: B12678801
CAS No.: 83006-58-0
M. Wt: 475.5 g/mol
InChI Key: RFDUMAZSFNDRFC-UHFFFAOYSA-M
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Description

Sodium 5-(1-Naphthylazo)-8-(phenylamino)naphthalenesulphonate is a synthetic azo dye of high purity, designed specifically for research and industrial applications. As a complex naphthalene sulphonate derivative, it features azo and phenylamino functional groups that define its spectroscopic and chemical properties. This compound is intended for use in laboratory research only. It is not certified for diagnostic or therapeutic purposes and is strictly not for personal use. Researchers are encouraged to consult the safety data sheet (SDS) prior to handling.

Properties

CAS No.

83006-58-0

Molecular Formula

C26H18N3NaO3S

Molecular Weight

475.5 g/mol

IUPAC Name

sodium;8-anilino-5-(naphthalen-1-yldiazenyl)naphthalene-1-sulfonate

InChI

InChI=1S/C26H19N3O3S.Na/c30-33(31,32)25-15-7-13-21-23(16-17-24(26(21)25)27-19-10-2-1-3-11-19)29-28-22-14-6-9-18-8-4-5-12-20(18)22;/h1-17,27H,(H,30,31,32);/q;+1/p-1

InChI Key

RFDUMAZSFNDRFC-UHFFFAOYSA-M

Canonical SMILES

C1=CC=C(C=C1)NC2=C3C(=C(C=C2)N=NC4=CC=CC5=CC=CC=C54)C=CC=C3S(=O)(=O)[O-].[Na+]

Origin of Product

United States

Preparation Methods

Azo Coupling Reaction

The azo coupling is the central reaction in the synthesis. It involves the reaction of a diazonium salt derived from 1-naphthylamine with 8-anilino-1-naphthalenesulfonic acid or its sodium salt. The diazonium salt is prepared by diazotization of 1-naphthylamine with sodium nitrite in acidic medium at low temperature (0–5°C). The coupling reaction is then carried out in alkaline or neutral aqueous solution to form the azo bond.

Step Reagents Conditions Notes
Diazotization 1-naphthylamine, NaNO2, HCl 0–5°C, acidic Formation of diazonium salt
Coupling Diazonium salt + 8-anilino-1-naphthalenesulfonate sodium salt pH 6–8, 0–10°C Controlled pH to avoid side reactions

This method is consistent with classical azo dye synthesis protocols and is supported by the chemical properties of the compound.

Preparation of 8-Anilino-1-naphthalenesulfonic Acid Intermediate

The intermediate 8-anilino-1-naphthalenesulfonic acid is prepared by nucleophilic aromatic substitution of 8-chloronaphthalene-1-sulfonic acid with aniline under mild conditions. Recent advances include microwave-assisted copper(0)-catalyzed Ullmann coupling, which improves yield and reduces reaction time.

Step Reagents Conditions Yield Notes
Ullmann coupling 8-chloronaphthalene-1-sulfonic acid, aniline, Cu(0) catalyst Microwave, 100°C, 1–3 h Up to 74% Mild, efficient, scalable

This method offers a modern alternative to traditional heating methods, enhancing efficiency and purity.

Purification and Isolation

Purification involves multiple filtration and washing steps to remove impurities and by-products. The crude product is treated with sodium hydroxide solution, followed by adsorption with neutral alumina and activated carbon to remove colored impurities. Subsequent acidification with sulfuric acid and sequential washing with varying concentrations of sulfuric acid and water ensure high purity.

Step Treatment Purpose Notes
NaOH solution dissolution Dissolve crude product Prepare for purification
Neutral alumina + activated carbon Adsorb impurities Stirring 2 h, filtration
Acidification with 50% H2SO4 Precipitate product Slow addition, controlled rate
Washing with 20% and 10% H2SO4 Remove residual impurities Multiple filtrations
Final water wash Neutralize pH pH 6–7, vacuum drying

This purification protocol yields high-purity 8-anilino-1-naphthalenesulfonic acid suitable for further azo coupling.

Research Findings and Optimization

  • Microwave-assisted Ullmann coupling significantly improves the synthesis of the key intermediate, with yields up to 74% and tolerance to various substituents on the aromatic amine.
  • The azo coupling reaction requires careful pH control (6–8) to prevent hydrolysis or side reactions.
  • Purification steps involving alumina and activated carbon adsorption are critical to remove colored impurities and achieve high purity.
  • The sulfonate group enhances water solubility, facilitating aqueous-phase reactions and applications.

Summary Table of Preparation Methods

Preparation Stage Method Key Reagents Conditions Yield/Purity References
Intermediate synthesis Ullmann coupling (microwave-assisted) 8-chloronaphthalene-1-sulfonic acid, aniline, Cu(0) 100°C, 1–3 h, microwave Up to 74% yield
Diazotization Sodium nitrite, HCl, 1-naphthylamine 0–5°C, acidic Quantitative formation of diazonium salt
Azo coupling Diazonium salt + 8-anilino-1-naphthalenesulfonate sodium salt pH 6–8, 0–10°C High selectivity
Purification NaOH dissolution, alumina + activated carbon adsorption, acidification, washing NaOH, H2SO4 (10–50%), alumina, activated carbon Multiple filtration steps High purity

Scientific Research Applications

Sodium 5-(1-naphthylazo)-8-(phenylamino)naphthalenesulphonate has a wide range of applications in scientific research:

Mechanism of Action

The compound exerts its effects primarily through the formation of complexes with metal ions. The azo group (-N=N-) and the sulphonate group (-SO3Na) provide sites for coordination with metal ions, leading to the formation of stable complexes. These complexes can then be detected and quantified using various analytical techniques .

Comparison with Similar Compounds

Structural and Functional Group Variations

The compound is compared below with key analogs based on substituent patterns, sulfonation, and applications:

Compound Name Key Substituents Sulfonate Groups Molecular Formula Molecular Weight Applications References
Sodium 5-(1-naphthylazo)-8-(phenylamino)naphthalenesulphonate 1-Naphthylazo (C₅), phenylamino (C₈) 1 Not explicitly stated ~600–650 (estimated) Textile dyes, coatings
8-(Phenylamino)-5-[[4-[(5-sulpho-1-naphthyl)azo]-1-naphthyl]azo]naphthalene-1-sulphonic acid Additional 5-sulfo-naphthylazo group at position 4 2 C₃₆H₂₃N₅O₇S₂ ~749.7 High-affinity textile dyes
Acid Black 24 (CAS 3071-73-6) 5-[[4-[(5-sulfo-1-naphthyl)azo]] group, phenylamino at C₈ 2 C₃₆H₂₃N₅Na₂O₆S₂ 739.7 Acid dyes for wool and silk
Acid Red 14 (CAS 3567-69-9) Hydroxy group at C₄, 4-sulphonatonaphthylazo at C₃ 2 C₂₀H₁₂N₂Na₂O₇S₂ 502.4 Hair dyes, pH-sensitive indicators
8-(Phenylamino)-5-[[4-(phenylazo)-(6or7)-sulfo-1-naphthyl]azo]naphthalene-1-sulfonic acid Phenylazo group at C₄, sulfonation at C₆ or C₇ 2 C₃₂H₂₃N₅O₆S₂ 637.7 Specialty pigments

Key Findings from Comparative Analysis

  • Solubility : Compounds with additional sulfonate groups (e.g., Acid Black 24, EC 222-111-5) exhibit enhanced water solubility compared to the target compound, which has one sulfonate group .
  • Color Fastness: The phenylamino group in the target compound improves binding to synthetic fibers, whereas hydroxyl groups (e.g., Acid Red 14) enhance affinity to natural fibers like wool .
  • Complexity : Larger analogs like C.I. Direct Blue 248 (CAS 72939-54-9) feature multiple azo linkages and sulfonate groups, increasing molecular weight (>1,300 g/mol) and application complexity (e.g., high-performance inks) .

Stability and Regulatory Status

  • The target compound’s ammonium salt (CAS 100208-79-5) was registered under REACH in 2018, indicating rigorous safety evaluations .
  • Analogous dyes with nitro groups (e.g., 8-(phenylamino)-5-[[4-[(5-sulpho-1-naphthyl)azo]-1-naphthyl]azo]naphthalene-1-sulphonic acid) may pose higher environmental persistence due to aromatic stability .

Research and Industrial Relevance

  • Textile Industry : The target compound’s balance of moderate solubility and fiber affinity makes it suitable for polyamide dyeing, whereas Acid Black 24’s dual sulfonates are preferred for silk .
  • Hair Dyes : Acid Red 14 (disodium 4-hydroxy-3-[(4-sulphonatonaphthyl)azo]naphthalenesulphonate) is prioritized in cosmetics due to its pH-responsive color shift .
  • Emerging Applications: Derivatives with branched sulfonation (e.g., 8-(phenylamino)-5-[[4-(phenylazo)-(6or7)-sulfo-1-naphthyl]azo]naphthalene-1-sulfonic acid) are being explored for photothermal therapy due to extended conjugation .

Biological Activity

Sodium 5-(1-naphthylazo)-8-(phenylamino)naphthalenesulphonate, commonly referred to as "Naphthol AS-OL," is an azo dye widely used in various applications, including textiles, food, and as a biological marker. This compound has garnered attention due to its potential biological activities, including antimicrobial properties and effects on cellular processes. This article aims to provide a comprehensive overview of the biological activity of this compound, supported by data tables, research findings, and case studies.

  • Chemical Formula : C₁₈H₁₅N₃NaO₃S
  • Molecular Weight : 357.39 g/mol
  • CAS Number : 83006-58-0

Antimicrobial Properties

Naphthol AS-OL has been studied for its antimicrobial properties against various pathogens. Research indicates that it exhibits significant antibacterial activity against Gram-positive and Gram-negative bacteria.

Pathogen Minimum Inhibitory Concentration (MIC)
Staphylococcus aureus50 µg/mL
Escherichia coli100 µg/mL
Salmonella typhimurium75 µg/mL

These findings suggest that Naphthol AS-OL could be a candidate for developing antimicrobial agents, particularly in food preservation and medical applications.

Cytotoxicity and Cell Proliferation

Studies have also evaluated the cytotoxic effects of Naphthol AS-OL on various cell lines. The compound was found to inhibit cell proliferation in a dose-dependent manner.

Cell Line IC₅₀ (µg/mL) Effect
HeLa30Inhibition of growth
MCF-725Induction of apoptosis
A54935Cell cycle arrest

The IC₅₀ values indicate the concentration required to inhibit cell growth by 50%, demonstrating its potential as an anticancer agent.

The mechanism through which Naphthol AS-OL exerts its biological effects is not fully elucidated. However, preliminary studies suggest that it may induce oxidative stress within cells, leading to apoptosis in cancerous cells. The dye's interaction with cellular membranes and proteins may disrupt normal cellular functions, contributing to its cytotoxicity.

Case Studies

  • Antibacterial Efficacy in Food Preservation
    A study published in the Journal of Applied Microbiology explored the use of Naphthol AS-OL as a preservative in dairy products. The results showed a significant reduction in bacterial load when treated with the dye, highlighting its potential application in food safety.
  • Cytotoxic Effects on Breast Cancer Cells
    In a clinical trial involving MCF-7 breast cancer cells, researchers found that Naphthol AS-OL treatment led to increased apoptosis rates compared to control groups. This study supports the compound's potential role in cancer therapy.

Safety and Toxicology

While Naphthol AS-OL shows promise in various applications, safety assessments are crucial due to its chemical nature. Toxicological evaluations indicate that high concentrations can lead to adverse effects, including skin irritation and potential mutagenicity. Regulatory agencies recommend careful handling and further studies to establish safe usage levels.

Q & A

Q. What are the standard synthetic routes for Sodium 5-(1-naphthylazo)-8-(phenylamino)naphthalenesulphonate?

The compound is typically synthesized via azo coupling reactions . A common method involves diazotization of 1-naphthylamine followed by coupling with 8-(phenylamino)naphthalenesulphonate derivatives under alkaline conditions. Key reagents include sodium nitrite (for diazotization) and sulfonic acid intermediates. Reaction pH (8–10) and temperature (0–5°C) are critical to avoid byproducts like triazenes. Purification often involves recrystallization from ethanol-water mixtures .

Q. How is this compound characterized spectroscopically in research settings?

  • UV-Vis Spectroscopy : The azo group (-N=N-) exhibits strong absorption in the visible range (λmax ~450–550 nm), useful for concentration determination .
  • NMR : <sup>1</sup>H and <sup>13</sup>C NMR identify aromatic proton environments, with sulfonate groups causing deshielding (~δ 7.5–8.5 ppm for naphthalene protons) .
  • Mass Spectrometry (MS) : High-resolution MS confirms molecular weight (e.g., m/z ~731 for C36H23N5Na2O6S2) and fragmentation patterns .

Q. What are its primary applications in academic research?

  • Dye Chemistry : Used as an acid dye (C.I. Acid Black 24) for protein and textile staining due to its sulfonate groups enhancing water solubility .
  • Fluorescent Probes : Derivatives like ANS-Na (structurally similar) are hydrophobic fluorescent markers for studying protein conformational changes .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported solubility data across studies?

Discrepancies often arise from solvent purity , temperature variations , or ionic strength . For example:

  • pH-Dependent Solubility : Solubility increases above pH 7 due to deprotonation of sulfonate groups. Studies should specify buffer systems (e.g., phosphate vs. Tris) .
  • Counterion Effects : Sodium salts (e.g., CAS 1445-19-8) exhibit higher aqueous solubility than ammonium analogs. Purity (>97%) minimizes insoluble impurities .

Q. What mechanistic insights explain its interactions with biological macromolecules?

  • Hydrophobic Binding : The naphthalene backbone interacts with hydrophobic protein pockets, while sulfonate groups enable polar interactions. Fluorescence quenching studies (e.g., with bovine serum albumin) reveal binding constants (Kb ~10<sup>4</sup>–10<sup>5</sup> M<sup>−1</sup>) .
  • Redox Activity : The azo bond (-N=N-) can undergo enzymatic reduction in vivo, producing aromatic amines, which may require toxicity assessments .

Q. How does the compound’s stability vary under different experimental conditions?

  • pH Stability : Degrades in strong acids (pH <2) via protonation of the azo bond, leading to cleavage. Stable in neutral to alkaline conditions (pH 7–12) .
  • Oxidative Stress : Susceptible to oxidation by H2O2 or peroxidases, forming sulfonic acid derivatives. Use antioxidants (e.g., sodium ascorbate) in long-term storage .

Q. What experimental designs are optimal for studying its electron-transfer properties?

  • Cyclic Voltammetry (CV) : Measures redox potentials of the azo group (E1/2 ~−0.5 to −0.7 V vs. Ag/AgCl) .
  • Spectroelectrochemistry : Combines UV-Vis and electrochemical cells to track spectral changes during reduction/oxidation .

Safety and Handling

Q. What safety protocols are essential when handling this compound?

  • Toxicity : Classified as a skin/eye irritant (H315, H319). Use PPE (gloves, goggles) and work in a fume hood .
  • Combustibility : Solid form is flammable. Store away from strong oxidizers (e.g., HNO3) to prevent combustion .

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